1-butyl-2,3-dimethylimidazolium octanesulfate
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Overview
Description
1-Butyl-2,3-dimethylimidazolium octanesulfate is an ionic liquid, a type of salt in the liquid state at room temperature. It is composed of a 1-butyl-2,3-dimethylimidazolium cation and an octanesulfate anion. Ionic liquids like this one are known for their unique properties, such as low volatility, high thermal stability, and high ionic conductivity .
Preparation Methods
The synthesis of 1-butyl-2,3-dimethylimidazolium octanesulfate typically involves the reaction of 1-butyl-2,3-dimethylimidazole with octanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. Industrial production methods may involve the use of continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
1-Butyl-2,3-dimethylimidazolium octanesulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The imidazolium ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group. Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various halogens.
Scientific Research Applications
1-Butyl-2,3-dimethylimidazolium octanesulfate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions due to its unique properties.
Biology: This compound can be used in the extraction and purification of biomolecules.
Mechanism of Action
The mechanism by which 1-butyl-2,3-dimethylimidazolium octanesulfate exerts its effects is primarily through its ionic nature. The cation and anion interact with various molecular targets, influencing the pathways involved in chemical reactions. The imidazolium cation can stabilize transition states and intermediates, facilitating various chemical processes .
Comparison with Similar Compounds
1-Butyl-2,3-dimethylimidazolium octanesulfate is unique compared to other ionic liquids due to its specific combination of cation and anion. Similar compounds include:
- 1-butyl-3-methylimidazolium hexafluorophosphate
- 1-butyl-2,3-dimethylimidazolium bromide
- 1-butyl-2,3-dimethylimidazolium chloride These compounds share similar properties but differ in their anionic components, which can influence their solubility, stability, and reactivity .
Properties
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;octyl sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.C8H18O4S/c1-4-5-6-11-8-7-10(3)9(11)2;1-2-3-4-5-6-7-8-12-13(9,10)11/h7-8H,4-6H2,1-3H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRGWXSVEYENPA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].CCCCN1C=C[N+](=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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